Isomethadone ketimine

Catalog No.
S3355408
CAS No.
14474-54-5
M.F
C21H28N2
M. Wt
308.5 g/mol
Availability
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Isomethadone ketimine

CAS Number

14474-54-5

Product Name

Isomethadone ketimine

IUPAC Name

4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C21H28N2/c1-5-20(22)21(17(2)16-23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3

InChI Key

PGAKPLYJBQKVSR-UHFFFAOYSA-N

SMILES

CCC(=N)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Canonical SMILES

CCC(=N)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Description

An intermediate of Isomethadone (Isoamidone).

Isomethadone ketimine is a chemical compound derived from isomethadone, which is a structural analog of methadone. Methadone is primarily known for its use as a medication in opioid addiction treatment and pain management. Isomethadone ketimine features a ketimine functional group, which is characterized by the presence of a carbon-nitrogen double bond (C=N) where the nitrogen atom is bonded to an alkyl or aryl group. This compound has garnered interest due to its potential pharmacological properties and its unique structural characteristics compared to other opioid derivatives.

Typical of ketimines, including:

  • Hydrolysis: Under acidic or basic conditions, isomethadone ketimine can hydrolyze to yield the corresponding amine and carbonyl compound.
  • Mannich Reaction: This reaction involves the formation of β-amino ketones through the reaction of isomethadone ketimine with formaldehyde and primary or secondary amines, leading to the synthesis of more complex molecules .
  • Electrophilic Addition: The electrophilic nature of the carbon in the C=N bond allows for nucleophilic attack by various reagents, potentially leading to diverse products .

The synthesis of isomethadone ketimine typically involves several steps:

  • Formation of Ketimine: Isomethadone can react with suitable amines under dehydrating conditions to form the corresponding ketimine.
  • Grignard Reaction: The reaction of isomethadone derivatives with Grignard reagents can lead to stable intermediates that may further react to form isomethadone ketimine .
  • Hydrolysis: Prolonged boiling with hydrochloric or hydrobromic acid can convert stable intermediates into isomethadone ketimine .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Isomethadone ketimine may have several applications, particularly in medicinal chemistry:

  • Drug Development: Due to its potential activity at opioid receptors, it could serve as a lead compound for developing new analgesics or treatments for opioid dependence.
  • Chemical Research: As a ketimine, it may be used in various synthetic pathways to generate more complex molecules for pharmaceutical applications.

Isomethadone ketimine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
MethadoneOpioid analgesic, racemic mixtureWell-studied for pain management and addiction
KetamineNMDA receptor antagonistUsed as an anesthetic and antidepressant
EtonitazenePotent analgesic, structurally relatedHigher potency than morphine
BuprenorphinePartial agonist at opioid receptorsCeiling effect reduces overdose risk

Isomethadone ketimine's uniqueness lies in its specific structural modifications that may confer different biological activities compared to these compounds. Its potential dual action at both opioid and non-opioid receptors makes it an interesting candidate for further research.

XLogP3

4.5

Wikipedia

Isomethadone ketimine

Dates

Modify: 2024-02-18

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